molecular formula C6H4BrN3 B1376912 7-Bromo-1H-pyrazolo[3,4-c]pyridine CAS No. 957760-11-1

7-Bromo-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1376912
CAS No.: 957760-11-1
M. Wt: 198.02 g/mol
InChI Key: TZZAHSRLUFTAFW-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Mechanism of Action

Target of Action

The primary target of 7-Bromo-1H-pyrazolo[3,4-c]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

This compound interacts with its targets by inhibiting TRKA . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways . This compound inhibits this process, thereby preventing the proliferation and differentiation of cells .

Biochemical Pathways

The biochemical pathways affected by this compound include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKA, this compound disrupts these pathways, leading to a decrease in cell proliferation and differentiation .

Pharmacokinetics

One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and differentiation . By inhibiting TRKA, it prevents the activation of downstream signal transduction pathways, leading to a decrease in cell proliferation and differentiation .

Biochemical Analysis

Biochemical Properties

7-Bromo-1H-pyrazolo[3,4-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound exhibits inhibitory activity against TRKA, TRKB, and TRKC, which are receptor tyrosine kinases. These interactions are essential for its potential use in cancer therapy, as continuous activation and overexpression of TRKs are associated with cancer progression .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of various cancer cell lines, including Km-12 and MCF-7, by targeting TRKs . Additionally, it affects downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with TRKs. It inhibits the kinase activity of these receptors, leading to the suppression of downstream signaling pathways . The compound’s ability to inhibit TRK phosphorylation is a key aspect of its mechanism of action. Furthermore, it shows selectivity for certain cell lines, indicating its potential for targeted cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates good stability and plasma stability, which is crucial for its long-term efficacy . Its inhibitory activity against cytochrome P450 isoforms, except CYP2C9, suggests that it may have limited interactions with other metabolic enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, including acute toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism . The compound’s metabolic stability and low inhibitory activity against most cytochrome P450 isoforms suggest that it may have a favorable metabolic profile

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to penetrate cell membranes and reach intracellular targets is crucial for its biological activity . Studies have shown that it accumulates in specific tissues, which may enhance its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on TRKs and other biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches its intended targets within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-bromopyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-c]pyridine core .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it a valuable scaffold for the design of selective inhibitors and other bioactive molecules .

Properties

IUPAC Name

7-bromo-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZAHSRLUFTAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743691
Record name 7-Bromo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957760-11-1
Record name 7-Bromo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H-pyrazolo[3,4-c]pyridine
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